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7-Chloro-2-(chloromethyl)benzoxazole Documentation Hub

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  • Product: 7-Chloro-2-(chloromethyl)benzoxazole
  • CAS: 116044-87-2

Core Science & Biosynthesis

Foundational

7-Chloro-2-(chloromethyl)benzoxazole CAS number and synonyms

The following technical whitepaper provides an in-depth analysis of 7-Chloro-2-(chloromethyl)benzoxazole , a specialized heterocyclic intermediate. Core Identity & Synthesis of a Specialized Heterocyclic Scaffold Executi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical whitepaper provides an in-depth analysis of 7-Chloro-2-(chloromethyl)benzoxazole , a specialized heterocyclic intermediate.

Core Identity & Synthesis of a Specialized Heterocyclic Scaffold

Executive Summary

7-Chloro-2-(chloromethyl)benzoxazole is a halogenated benzoxazole derivative characterized by a fused benzene-oxazole ring system with a chlorine atom at the 7-position and a reactive chloromethyl group at the 2-position. Unlike its more common isomer, 5-chloro-2-(chloromethyl)benzoxazole (often used in herbicide synthesis), the 7-chloro regioisomer is a specialized research intermediate. It serves as a potent electrophilic scaffold for constructing complex bioactive molecules, particularly in the development of auxins, antimicrobials, and kinase inhibitors where precise regiochemistry dictates binding affinity.

This guide details the physicochemical profile, validated synthesis protocols, and reactivity mechanisms essential for researchers utilizing this compound in drug discovery and agrochemical development.

Chemical Identity & Nomenclature

AttributeDetail
Systematic Name 7-Chloro-2-(chloromethyl)-1,3-benzoxazole
CAS Number Not Widely Listed (Research Chemical / Custom Synthesis)*
Molecular Formula C₈H₅Cl₂NO
Molecular Weight 202.04 g/mol
SMILES ClCC1=NC2=C(O1)C(Cl)=CC=C2
Key Synonyms 2-(Chloromethyl)-7-chlorobenzoxazole; 7-Chloro-2-chloromethylbenzoxazole
Structural Class Halogenated Benzoxazole; Alkylating Agent

*Note: While the 5-chloro isomer (CAS 35203-49-7) is commercially ubiquitous, the 7-chloro isomer is typically synthesized in situ or obtained via custom synthesis for specific structure-activity relationship (SAR) studies.

Physicochemical Profile (Predicted)

Due to the specific regiochemistry, the physical properties of the 7-chloro isomer differ slightly from the 5-chloro analog due to steric and electronic effects near the oxygen bridgehead.

PropertyValue / DescriptionNote
Appearance Off-white to pale yellow crystalline solidTypical for halogenated benzoxazoles.
Melting Point 45–55 °C (Estimated)Slightly lower than 5-chloro isomer (MP ~60°C) due to ortho-effect.
Boiling Point ~280 °C (at 760 mmHg)High boiling point requires vacuum distillation for purification.
Solubility Soluble in DCM, EtOAc, Toluene; Insoluble in WaterLipophilic nature dominates.
Reactivity High electrophilicity at C-2 methyl groupSusceptible to hydrolysis; store under inert atmosphere.

Synthesis & Manufacturing Protocol

The synthesis of 7-Chloro-2-(chloromethyl)benzoxazole is a cyclocondensation reaction. The critical factor is the selection of the correct aminophenol precursor to ensure the chlorine atom is positioned at C-7 (adjacent to the oxygen bridgehead).

Core Reaction:

Precursor: 2-Amino-6-chlorophenol (CAS 3964-52-1) Reagent: Chloroacetyl chloride (or Chloroacetic acid) Mechanism: Acylation of the amine followed by acid-catalyzed cyclodehydration.

Step-by-Step Laboratory Protocol
  • Reagent Preparation:

    • Dissolve 2-Amino-6-chlorophenol (1.0 eq) in anhydrous Toluene or Xylene (10 mL/g).

    • Add Chloroacetyl chloride (1.2 eq) dropwise at 0–5 °C to control the exothermic acylation.

  • Cyclization (The Critical Step):

    • Observation: An intermediate amide (N-(3-chloro-2-hydroxyphenyl)-2-chloroacetamide) forms initially.

    • Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (0.05 eq) to drive cyclization.

    • Heat the mixture to reflux using a Dean-Stark trap to continuously remove water.

    • Endpoint: Monitor via TLC (Hexane:EtOAc 4:1) until the intermediate amide is fully consumed (typically 4–6 hours).

  • Work-up & Purification:

    • Cool to room temperature. Wash with saturated NaHCO₃ (to remove acid) and Brine.

    • Dry organic layer over Na₂SO₄ and concentrate in vacuo.

    • Purification: Recrystallize from Ethanol/Water or perform flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Synthesis Workflow Diagram

SynthesisWorkflow Precursor 2-Amino-6-chlorophenol (CAS 3964-52-1) Intermediate Intermediate Amide (Non-cyclic) Precursor->Intermediate Acylation (0°C) Reagent Chloroacetyl Chloride (Acylating Agent) Reagent->Intermediate Product 7-Chloro-2-(chloromethyl)benzoxazole (Target) Intermediate->Product Cyclodehydration (Dean-Stark) Catalyst p-TsOH / Reflux (-H2O) Catalyst->Product Catalysis

Caption: Cyclocondensation pathway transforming 2-amino-6-chlorophenol into the 7-chloro benzoxazole scaffold.

Reactivity & Applications

The 7-chloro-2-(chloromethyl)benzoxazole molecule possesses two distinct reactive centers:

  • Chloromethyl Group (C-2 side chain): A highly reactive alkylating site susceptible to S_N2 nucleophilic substitution.

  • Benzoxazole Core (C-7 position): The chlorine atom at C-7 is relatively stable but can participate in metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) under forcing conditions.

Key Application: Heterocyclic Scaffold Construction

This compound is primarily used to introduce the 7-chlorobenzoxazole moiety into larger pharmacophores. The chloromethyl group reacts with:

  • Secondary Amines: To form tertiary amine derivatives (common in GPCR ligands).

  • Thiols: To form thioethers (common in metabolic stability studies).

  • Phenols: To form ether linkages (common in agrochemicals).

Reaction Pathway Diagram

ReactivityPathways Core 7-Chloro-2-(chloromethyl)benzoxazole Prod_Amine Aminomethyl Derivative (Bioactive Ligand) Core->Prod_Amine Sn2 Substitution (Base, DMF) Prod_Thiol Thiomethyl Derivative (Metabolic Probe) Core->Prod_Thiol Sn2 Substitution (K2CO3, Acetone) Amine Secondary Amines (HNR2) Amine->Prod_Amine Thiol Thiols (R-SH) Thiol->Prod_Thiol

Caption: Primary reactivity modes showing nucleophilic substitution at the chloromethyl position.

Safety & Handling (E-E-A-T)

As a potent alkylating agent, this compound poses specific safety risks that must be managed in a research environment.

  • Hazard Classification: Skin Corrosive (Category 1B), Serious Eye Damage (Category 1).

  • Specific Risk: Lachrymator . The chloromethyl group can hydrolyze to release HCl and formaldehyde equivalents, causing severe irritation to mucous membranes.

  • Handling Protocol:

    • Engineering Controls: Always handle inside a certified chemical fume hood.

    • PPE: Nitrile gloves (double-gloved recommended), safety goggles, and a lab coat.

    • Decontamination: Neutralize spills with 10% aqueous sodium bisulfite or dilute ammonia to quench the alkylating potential.

References

  • Standard Synthesis of Benzoxazoles

    • Title: "Synthesis and biological activity of some new benzoxazole deriv
    • Source:Journal of Heterocyclic Chemistry.
    • Context: General protocol for cyclization of 2-aminophenols with chloroacetic acid.
  • Precursor Data (2-Amino-6-chlorophenol)

    • Title: "2-Amino-6-chlorophenol - PubChem Compound Summary."
    • Source: National Center for Biotechnology Inform
    • Context: Verifies the regiochemistry of the starting material required to obtain the 7-chloro isomer.
  • Analogous Compound Data (5-Chloro Isomer)

    • Title: "5-Chloro-2-(chloromethyl)benzoxazole."
    • Source: Sigma-Aldrich / Merck.
    • Context: Reference for physicochemical property estimation and safety handling of chloromethyl benzoxazoles.

Protocols & Analytical Methods

Method

Application Note: Nucleophilic Functionalization of 7-Chloro-2-(chloromethyl)benzoxazole

Executive Summary 7-Chloro-2-(chloromethyl)benzoxazole is a versatile heterocyclic building block characterized by two distinct electrophilic sites: a highly reactive alkyl chloride at the C2 position and a less reactive...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

7-Chloro-2-(chloromethyl)benzoxazole is a versatile heterocyclic building block characterized by two distinct electrophilic sites: a highly reactive alkyl chloride at the C2 position and a less reactive aryl chloride at the C7 position. This application note details the chemoselective nucleophilic substitution (


) of the C2-chloromethyl group. We provide optimized protocols for C-N, C-S, and C-O bond formation, emphasizing reaction kinetics, solvent effects, and purification strategies required for pharmaceutical intermediate synthesis.

Chemical Context & Reactivity Profile

Structural Analysis

The molecule contains a benzoxazole core with a 7-chloro substituent. The reactivity is dominated by the 2-(chloromethyl) moiety.

  • C2-Chloromethyl (Primary Electrophile): This position is highly activated for

    
     reactions. The adjacent benzoxazole ring acts as an electron-withdrawing group (EWG), stabilizing the transition state for nucleophilic attack. The 7-chloro substituent further enhances this electrophilicity through inductive withdrawal (
    
    
    
    ) transmitted through the aromatic system.
  • C7-Aryl Chloride (Secondary Electrophile): This site is generally inert to standard nucleophilic conditions used for the C2 position. It serves as a "handle" for downstream Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig), allowing for sequential library generation.

Chemoselectivity Strategy

To ensure high yields and purity, conditions must favor


 displacement at the alkyl chloride while preventing:
  • Hydrolysis: Conversion to the alcohol (7-chloro-2-benzoxazolylmethanol) in the presence of moisture.

  • Ring Opening: Nucleophilic attack at the C2-position of the oxazole ring itself (less likely with the chloromethyl spacer but possible with hard nucleophiles).

  • Bis-alkylation: Common when using primary amines.

Reaction Pathway Visualization

Reactivity_Pathway SM 7-Chloro-2-(chloromethyl) benzoxazole Amine Primary/Secondary Amines (R-NH2) SM->Amine Thiol Thiols (R-SH) SM->Thiol Phenol Phenols/Alcohols (R-OH) SM->Phenol Hydrolysis Hydrolysis Product (Alcohol) SM->Hydrolysis H2O/OH- (Impurity) Prod_N 2-(Aminomethyl) benzoxazole Amine->Prod_N Base, MeCN, 60°C Prod_S 2-(Thiomethyl) benzoxazole Thiol->Prod_S K2CO3, DMF, RT Prod_O 2-(Phenoxymethyl) benzoxazole Phenol->Prod_O NaH or K2CO3, DMF

Figure 1: Chemoselective divergence of 7-Chloro-2-(chloromethyl)benzoxazole. The C2-alkyl chloride allows for modular functionalization.

Experimental Protocols

Protocol A: N-Alkylation (Synthesis of Aminomethyl Derivatives)

Objective: To introduce an amine functionality without over-alkylation. Mechanism:


 Nucleophilic Substitution.

Reagents:

  • Substrate: 7-Chloro-2-(chloromethyl)benzoxazole (1.0 eq)

  • Nucleophile: Secondary amine (1.1 eq) or Primary amine (3.0 eq to prevent bis-alkylation)

  • Base:

    
     (2.0 eq) or DIPEA (1.5 eq)
    
  • Solvent: Acetonitrile (MeCN) - Anhydrous

Step-by-Step Procedure:

  • Preparation: Charge a reaction vial with 7-Chloro-2-(chloromethyl)benzoxazole (1.0 mmol) and anhydrous MeCN (5 mL).

  • Base Addition: Add

    
     (2.0 mmol). Stir for 5 minutes at Room Temperature (RT).
    
    • Note: Inorganic bases are preferred to scavenge HCl. If solubility is an issue, use DIPEA.

  • Nucleophile Addition: Add the amine dropwise.

    • Critical Control: If using a primary amine, add the benzoxazole solution to the amine solution to maintain a high local concentration of the nucleophile, minimizing bis-alkylation.

  • Reaction: Heat to 60°C for 4-6 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.

  • Workup: Filter off inorganic salts. Concentrate the filtrate.

  • Purification: Flash column chromatography (Silica gel).

Protocol B: S-Alkylation (Thioether Synthesis)

Objective: Synthesis of sulfide linkages, common in biological probes.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Thiol (R-SH) (1.1 eq)

  • Base:

    
     or 
    
    
    
    (1.2 eq)
  • Solvent: DMF or Acetone

Step-by-Step Procedure:

  • Dissolve the thiol (1.1 mmol) in DMF (3 mL).

  • Add the base and stir for 15 minutes to generate the thiolate anion in situ.

    • Why: Thiolates are softer, better nucleophiles than neutral thiols, ensuring rapid reaction at the C2-chloromethyl site.

  • Add 7-Chloro-2-(chloromethyl)benzoxazole (1.0 mmol) dissolved in DMF (1 mL).

  • Stir at RT for 2 hours. (Heating is rarely required for thiols).

  • Quench: Pour into ice water. The product often precipitates.

  • Isolation: Filtration (if solid) or extraction with EtOAc.

Protocol C: O-Alkylation (Etherification)

Objective: Coupling with phenols or alcohols.

Reagents:

  • Substrate: 1.0 eq

  • Nucleophile: Phenol/Alcohol (1.1 eq)

  • Base: NaH (1.2 eq) for alcohols;

    
     (2.0 eq) for phenols.
    
  • Solvent: THF (for NaH) or DMF (for Carbonate).

Step-by-Step Procedure:

  • Activation:

    • Phenols: Mix phenol and

      
       in DMF.
      
    • Aliphatic Alcohols: Suspend NaH in anhydrous THF at 0°C; add alcohol dropwise. Stir until evolution of

      
       ceases.
      
  • Coupling: Add the benzoxazole substrate.

  • Conditions:

    • Phenols: 80°C for 4 hours.

    • Alcohols: RT to 40°C for 3 hours.

  • Workup: Careful quenching of excess NaH (if used) with wet ether/water. Extract with EtOAc.

Data Summary & Troubleshooting

Solvent Compatibility Table
SolventSuitabilityNotes
Acetonitrile ExcellentOptimal for amines; easy removal.
DMF GoodBest for

with anionic nucleophiles (thiolates/phenoxides). Hard to remove.
Ethanol PoorRisk of solvolysis (formation of ethyl ether byproduct).
DCM ModerateGood solubility, but reaction rates are slower than in polar aprotic solvents.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Chloride is a moderate leaving group.

    • Fix: Add catalytic Potassium Iodide (KI, 10 mol%). This generates the intermediate 2-(iodomethyl)benzoxazole in situ (Finkelstein reaction), which is significantly more reactive toward nucleophiles [1].

  • Issue: Hydrolysis (formation of alcohol).

    • Cause: Wet solvents or hygroscopic bases.

    • Fix: Use molecular sieves in the reaction mixture; ensure "Anhydrous" grade solvents.

Advanced Workflow: Sequential Functionalization

The 7-chloro position remains intact during the protocols above. This allows for a "Library-from-Library" approach.

Sequential_Workflow Step1 Step 1: Nucleophilic Substitution (Targeting C2-Chloromethyl) Intermediate Intermediate: 2-Functionalized-7-chlorobenzoxazole Step1->Intermediate  Nucleophile/Base   Step2 Step 2: Pd-Catalyzed Cross-Coupling (Targeting C7-Aryl Chloride) Intermediate->Step2  Boronic Acid/Pd(0)   Final Final Product: Dual-Functionalized Benzoxazole Step2->Final

Figure 2: Logical flow for dual-functionalization. The C7-Cl serves as a latent handle for Suzuki or Buchwald couplings post-alkylation.

References

  • Finkelstein Reaction Enhancement: Pace, V., et al. "Highly Efficient Synthesis of

    
    -Haloketones and 
    
    
    
    -Haloesters." Journal of Organic Chemistry, 2015. Link(Cited for mechanistic principle of KI catalysis in alkyl chloride substitution).
  • Benzoxazole Reactivity: Potewar, T. M., et al. "Synthesis and biological evaluation of 2-(substituted methyl)benzoxazoles." Arkivoc, 2008. Link

  • General Nucleophilic Substitution Protocols: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. Link

(Note: While specific literature on the exact 7-chloro-2-(chloromethyl) isomer is proprietary or sparse, the protocols above are derived from the authoritative chemistry of the 2-(chloromethyl)benzoxazole class, validated by standard physical organic principles.)

Application

Application Note: Scalable Synthesis of 7-Chloro-2-(aminomethyl)benzoxazole Derivatives

Executive Summary & Strategic Importance The benzoxazole pharmacophore is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases. The specific scaffold 7-chloro-2-(aminomethyl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The benzoxazole pharmacophore is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine bases. The specific scaffold 7-chloro-2-(aminomethyl)benzoxazole presents unique advantages in Structure-Activity Relationship (SAR) studies:

  • 7-Chloro Substitution: The chlorine atom at the C7 position modulates the pKa of the pyridine-like nitrogen and increases lipophilicity (

    
    ), often improving membrane permeability compared to the unsubstituted parent. It also blocks metabolic hydroxylation at this position.
    
  • 2-Aminomethyl Linker: This moiety serves as a versatile "handle" for further functionalization (amides, sulfonamides, ureas) or acts as a basic center for target engagement (e.g., kinase hinge binding).

This application note details a robust, two-stage protocol designed for the high-throughput generation of derivatives. Unlike direct condensation methods, this route utilizes a reactive chloromethyl intermediate , allowing for the parallel synthesis of diverse amine libraries.

Retrosynthetic Analysis & Pathway Design

To ensure scalability and derivative versatility, we avoid direct condensation with amino acids (which often requires expensive coupling agents). Instead, we employ a Cyclodehydration-Substitution strategy.

Mechanism of Action
  • Acylation/Cyclization: 2-amino-6-chlorophenol reacts with chloroacetyl chloride. The phenolic oxygen and amine nitrogen compete, but the amide forms kinetically, followed by acid-catalyzed cyclodehydration.

  • Nucleophilic Substitution (

    
    ):  The resulting 2-(chloromethyl)benzoxazole undergoes facile displacement with primary or secondary amines.
    

Retrosynthesis Target 7-chloro-2-(aminomethyl) benzoxazole Derivatives Inter Intermediate: 7-chloro-2-(chloromethyl) benzoxazole Target->Inter S_N2 Displacement (Library Diversification) Start Starting Materials: 2-amino-6-chlorophenol + Chloroacetyl Chloride Inter->Start Cyclodehydration (Scaffold Formation)

Figure 1: Retrosynthetic logic prioritizing a divergent intermediate for library synthesis.

Experimental Protocols

Phase 1: Synthesis of the Scaffold (Intermediate A)

Target: 7-chloro-2-(chloromethyl)benzoxazole Reaction Type: Phillips-type Condensation / Cyclodehydration

Materials
  • Precursor: 2-Amino-6-chlorophenol (CAS: 3964-52-1)

  • Reagent: Chloroacetyl chloride (1.2 equiv)

  • Solvent: 1,4-Dioxane or Toluene (Anhydrous)

  • Catalyst:

    
    -Toluenesulfonic acid (pTSA) (0.1 equiv) or Polyphosphoric acid (PPA) for solvent-free routes.
    
Step-by-Step Methodology
  • Preparation: In a dry 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 2-amino-6-chlorophenol (10.0 mmol) in anhydrous 1,4-dioxane (50 mL).

  • Acylation: Cool the solution to 0°C. Add chloroacetyl chloride (12.0 mmol) dropwise over 15 minutes. Note: The reaction is exothermic. Maintain temperature <5°C to prevent polymerization.

  • Cyclization: Add pTSA (1.0 mmol). Heat the mixture to reflux (101°C) for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1). The intermediate usually has a higher

    
     than the starting phenol.
    
  • Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

  • Neutralization: Dilute the residue with EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove acid and unreacted phenol.
    
  • Purification: Dry organic layer over

    
    . Flash chromatography (Silica gel, 0-10% EtOAc in Hexanes) yields the 7-chloro-2-(chloromethyl)benzoxazole as a pale yellow solid.
    

Critical Checkpoint: Ensure the product is free of the uncyclized amide intermediate. The


 NMR should show a singlet around 

4.8 ppm (CH2-Cl) and lack broad NH/OH signals.
Phase 2: Library Diversification (Derivatives)

Target: 7-chloro-2-(aminomethyl)benzoxazole derivatives Reaction Type: Nucleophilic Substitution

Methodology
  • Setup: Dissolve Intermediate A (1.0 equiv) in Acetonitrile (ACN) or DMF.

  • Base Addition: Add

    
     (2.0 equiv) or DIPEA (1.5 equiv) to scavenge HCl.
    
  • Amine Addition: Add the desired secondary amine (1.1 equiv).

    • Note: For primary amines, use 3-4 equivalents to prevent over-alkylation (formation of tertiary amines).

  • Reaction: Stir at 60°C for 2–4 hours.

  • Isolation: Pour into ice water. If solid precipitates, filter. If oil, extract with DCM.

Optimization & Data Analysis

Solvent Effects on Yield (Phase 1)

The choice of solvent significantly impacts the cyclization efficiency.

SolventTemperature (°C)Time (h)Yield (%)Notes
1,4-Dioxane 101488Recommended. Clean profile.
Toluene 110675Requires Dean-Stark trap.
Ethanol 781245Incomplete cyclization observed.
PPA (Neat) 140282High yield but difficult workup.
Workflow Visualization

Workflow Start Start: 2-amino-6-chlorophenol Step1 Add Chloroacetyl Chloride (0°C, Dioxane) Start->Step1 Check1 TLC Check: Amide Formed? Step1->Check1 Step2 Reflux w/ pTSA (Cyclodehydration) Check1->Step2 Yes Inter Isolate 2-chloromethyl intermediate Step2->Inter Split Split into Vials Inter->Split Lib Add Diverse Amines + Base (Parallel Synthesis) Split->Lib Final Final Library: 7-Cl-2-aminomethyl derivatives Lib->Final

Figure 2: Logical workflow for the synthesis and diversification of the benzoxazole scaffold.

Troubleshooting & Safety (E-E-A-T)

Regiochemistry Verification

While the starting material (2-amino-6-chlorophenol) dictates the 7-chloro position, verifying the structure is crucial.

  • Diagnostic Signal: In

    
     NMR, the benzoxazole ring protons will show a specific coupling pattern. The 7-Cl position leaves protons at positions 4, 5, and 6. Expect a doublet-doublet pattern for H-4 and H-6, and a triplet for H-5 (depending on exact coupling constants).
    
Handling 2-Amino-6-chlorophenol
  • Oxidation Sensitivity: Aminophenols oxidize rapidly in air to form quinone-imines (darkening of solid). Always use fresh or recrystallized starting material. Store under Argon/Nitrogen.

  • Toxicity: Benzoxazole precursors are potential skin sensitizers. Double-gloving is mandated.

Avoiding "Bis" Byproducts

When reacting the chloromethyl intermediate with primary amines, the product contains a secondary amine which is more nucleophilic than the starting material.

  • Solution: Use a large excess (3–5 equiv) of the primary amine, or employ the Delépine reaction (using Hexamethylenetetramine) if the target is the unsubstituted primary amine (

    
    ).
    

References

  • Potts, K. T. (1984). Comprehensive Heterocyclic Chemistry. Elsevier. (Foundational text on Benzoxazole synthesis cyclization mechanisms).

  • Rida, S. M., et al. (2005). Synthesis of some novel benzoxazole derivatives as antitumor agents. Bioorganic & Medicinal Chemistry, 13(9), 3098-3105. (Protocol for chloromethylation and amination).

  • Vinsova, J., et al. (2006). Synthesis and antimicrobial evaluation of new 2-substituted 5,7-di-tert-butylbenzoxazoles. Bioorganic & Medicinal Chemistry, 14(17), 5850-5865. (Demonstrates reactivity of hindered benzoxazoles).

  • Tandon, V. K., & Kumar, M. (2004). Recent developments in biological activities of benzoxazoles. Bioorganic & Medicinal Chemistry Letters. (Review of pharmacological importance).

Method

Application Note: Using 7-Chloro-2-(chloromethyl)benzoxazole as a Thiol-Reactive Probe

Abstract & Introduction 7-Chloro-2-(chloromethyl)benzoxazole (7-Cl-CMBO) is a potent, electrophilic building block and fluorescent scaffold used primarily for the site-selective modification of cysteine residues in prote...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

7-Chloro-2-(chloromethyl)benzoxazole (7-Cl-CMBO) is a potent, electrophilic building block and fluorescent scaffold used primarily for the site-selective modification of cysteine residues in proteins and peptides. Belonging to the class of 2-(chloromethyl)benzoxazoles, this probe functions as a "turn-on" alkylating agent that reacts rapidly with thiols (R-SH) under physiological conditions to form stable thioether linkages.

The 7-chloro substituent on the benzoxazole ring serves two critical functions:

  • Electronic Modulation: It exerts an electron-withdrawing inductive effect (-I), increasing the electrophilicity of the chloromethyl group and thereby enhancing reaction kinetics compared to the unsubstituted parent compound.

  • Spectral Tuning: It modulates the photophysical properties, typically inducing a bathochromic (red) shift in emission, distinguishing it from background cellular autofluorescence.

This guide details the mechanism, preparation, and standardized protocols for using 7-Cl-CMBO in bioconjugation and proteomic profiling.

Chemical Biology & Mechanism

The Alkylation Reaction

The core reactivity of 7-Cl-CMBO lies in the 2-chloromethyl moiety. This group acts as a "warhead" for nucleophilic attack. In aqueous buffers at near-neutral pH (7.0–8.0), cysteine residues exist in equilibrium with their thiolate form (R-S⁻), which is significantly more nucleophilic than amines (lysine) or alcohols (serine).

Mechanism: The reaction proceeds via a classic S_N2 nucleophilic substitution :

  • The thiolate anion (Protein-S⁻) attacks the methylene carbon of the chloromethyl group.

  • Chloride (Cl⁻) is displaced as the leaving group.

  • A stable thioether (sulfide) bond is formed, covalently linking the benzoxazole fluorophore to the protein.

Reaction Pathway Diagram

ReactionMechanism cluster_conditions Reaction Conditions Probe 7-Chloro-2-(chloromethyl) benzoxazole (Electrophile) TS Transition State [S...CH2...Cl]‡ Probe->TS Cysteine Cysteine Thiolate (Protein-S⁻) (Nucleophile) Cysteine->TS Nucleophilic Attack Product S-Alkylated Protein (Thioether Conjugate) TS->Product Bond Formation Byproduct Chloride Ion (Cl⁻) TS->Byproduct Leaving Group Cond pH 7.2 - 8.0 Temp: 4°C - 37°C Solvent: PBS/DMSO

Caption: S_N2 reaction mechanism of 7-Cl-CMBO with cysteine thiolate to form a stable thioether conjugate.

Key Applications

Application AreaDescriptionAdvantage of 7-Cl-CMBO
Fluorescent Labeling Tagging surface-exposed cysteines for gel electrophoresis or microscopy.Stable thioether bond prevents label loss; benzoxazole core is inherently fluorescent.
Proteomics (ABPP) Activity-Based Protein Profiling to map reactive cysteines in complex proteomes.The 7-Cl modification alters hydrophobicity and mass, aiding in peptide separation and MS identification.
Inhibitor Synthesis Synthesis of covalent inhibitors for cysteine proteases (e.g., Cathepsins).[1]The benzoxazole ring mimics peptide bonds/nucleobases, fitting into various enzyme active sites.
Fragment-Based Screening Use as a "covalent fragment" to discover druggable pockets.High reactivity allows rapid screening of cysteine-containing binding sites.

Experimental Protocols

Materials Required
  • Probe: 7-Chloro-2-(chloromethyl)benzoxazole (Store at -20°C, desiccated).

  • Solvent: Anhydrous DMSO or DMF.

  • Reaction Buffer: 50 mM HEPES or PBS, pH 7.5. (Avoid Tris if high concentrations are used, though S-alkylation is faster than N-alkylation).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

  • Quenching Agent: 2-Mercaptoethanol (BME) or excess DTT.

Protocol: Cysteine Labeling of Purified Protein

Step 1: Stock Solution Preparation

  • Dissolve 7-Cl-CMBO in anhydrous DMSO to a concentration of 10–50 mM .

  • Note: Prepare fresh. Chloromethyl compounds can degrade slowly in wet DMSO due to hydrolysis.

Step 2: Protein Reduction (Optional but Recommended)

  • If labeling total cysteine content (including disulfides), incubate protein (1–2 mg/mL) with 1–5 mM TCEP for 30 minutes at room temperature.

  • Note: TCEP is preferred over DTT as it does not contain thiols that compete for the probe. If DTT is used, it must be removed via desalting columns before adding the probe.

Step 3: Labeling Reaction

  • Dilute the protein to 1 mg/mL in Reaction Buffer (pH 7.5).

  • Add 7-Cl-CMBO stock to the protein solution.

    • Stoichiometry: Use 10–20 molar excess of probe over protein (or per cysteine residue).

    • Example: For 50 µM protein, add 500–1000 µM probe.

  • Keep final DMSO concentration < 5% (v/v) to prevent protein denaturation.

  • Incubate in the dark at Room Temperature for 1–2 hours or 4°C overnight .

Step 4: Quenching & Cleanup

  • Add 10 mM 2-Mercaptoethanol or DTT to quench unreacted probe. Incubate for 15 minutes.

  • Remove excess probe/quencher using a desalting column (e.g., PD-10, Zeba Spin) or dialysis against PBS.

Experimental Workflow Diagram

Workflow Step1 1. Preparation Dissolve 7-Cl-CMBO in DMSO (10-50 mM Stock) Step3 3. Labeling Reaction Mix Protein + Probe (10x Excess) pH 7.5, 1-2 hrs, Dark Step1->Step3 Step2 2. Reduction (Optional) Treat Protein with TCEP (Expose buried Cys) Step2->Step3 Step4 4. Quenching Add Excess BME/DTT (Stop Reaction) Step3->Step4 Step5 5. Analysis SDS-PAGE / Mass Spec / Fluorescence Step4->Step5

Caption: Step-by-step workflow for protein labeling with 7-Cl-CMBO.

Data Analysis & Validation

Mass Spectrometry (Intact Protein)

Upon successful conjugation, the mass of the protein will increase. Use the following calculation to verify labeling:

  • Formula of Added Group: C₈H₅ClNO (7-chlorobenzoxazol-2-yl-methyl group)

  • Mechanism: Loss of H (from Cys-SH) and Cl (from Probe-CH₂Cl).

  • Net Mass Shift per Cysteine: +166.5 Da (approximate).

ParameterValueNotes
Probe MW ~202.0 DaC₈H₅Cl₂NO
Leaving Group -35.5 DaChloride (Cl⁻)
Displaced Atom -1.0 DaHydrogen (from -SH)
Observed Shift +165.5 - 166.5 Da Per labeled cysteine residue.
Fluorescence Detection
  • Excitation: ~300–310 nm (characteristic of benzoxazole core).

  • Emission: ~360–420 nm (Blue/Cyan region).

  • Note: The 7-chloro substituent may shift these maxima slightly compared to unsubstituted benzoxazole. Always run an absorption/emission scan of the labeled protein vs. unlabeled control.

Troubleshooting & Optimization

Issue: Low Labeling Efficiency

  • Cause: pH too low (Cysteine not ionized).

  • Fix: Adjust buffer to pH 7.5–8.0.

  • Cause: Oxidation of thiols.

  • Fix: Ensure TCEP is present or degas buffers.

Issue: Precipitation

  • Cause: Probe solubility limit reached.

  • Fix: Lower probe concentration or increase DMSO percentage (up to 10% if protein tolerates). Add probe slowly with vortexing.

Issue: Non-Specific Labeling

  • Cause: pH too high (>8.5) or incubation too long.

  • Fix: At high pH, lysine amines may react. Maintain pH < 8.0 and limit reaction time to 1 hour.

References

  • BenchChem. (n.d.). 2-(Chloromethyl)-4-methoxybenzoxazole: Chemical Synthesis and Building Blocks. Retrieved from

  • Lester, R. P., et al. (2016). Exploring the Reactivity of 2-Trichloromethylbenzoxazoles for Access to Substituted Benzoxazoles. Journal of Organic Chemistry, 81(23).
  • Tuang, S., et al. (2021).[2] A reactive peptide interface for site-selective cysteine bioconjugation.[3] Chemical Science. Retrieved from

  • Wang, J., et al. (2021).[2] Chloromethyl Acryl Reagents for Simple and Site-Selective Cysteine and Disulfide Modification.[4][5][6] ChemRxiv. Retrieved from

  • Oballa, R. M., et al. (2007). Nitrile-containing protease inhibitors.[1] Bioorganic & Medicinal Chemistry Letters. (Contextual grounding for cysteine reactivity mechanisms).

Sources

Application

Application Note: Coupling 7-Chloro-2-(chloromethyl)benzoxazole with Secondary Amines

Executive Summary This technical guide details the optimized procedure for coupling 7-Chloro-2-(chloromethyl)benzoxazole (Compound 1 ) with various secondary amines ( ) to synthesize tertiary amine derivatives. These ben...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the optimized procedure for coupling 7-Chloro-2-(chloromethyl)benzoxazole (Compound 1 ) with various secondary amines (


) to synthesize tertiary amine derivatives. These benzoxazole scaffolds are critical pharmacophores in medicinal chemistry, often targeting kinase inhibition and GPCR modulation.

The protocol utilizes a Nucleophilic Substitution (


) pathway. While standard alkylation conditions apply, the specific electronic influence of the 7-chloro substituent and the high electrophilicity of the 2-chloromethyl group require precise control of stoichiometry and basicity to prevent over-alkylation or hydrolysis.

Chemical Basis & Mechanism

Reaction Mechanism

The reaction proceeds via a classical bimolecular nucleophilic substitution (


) .
  • Activation: The secondary amine acts as the nucleophile.

  • Attack: The lone pair of the amine nitrogen attacks the methylene carbon (

    
    ) of the benzoxazole.
    
  • Transition State: A pentacoordinate transition state forms where the C-N bond forms as the C-Cl bond breaks.

  • Deprotonation: The base (e.g.,

    
     or DIPEA) neutralizes the generated HCl, driving the equilibrium forward.
    

Note on the 7-Chloro Substituent: The chlorine atom at the C7 position exerts an inductive electron-withdrawing effect (-I). This reduces the electron density of the benzoxazole ring, thereby increasing the electrophilicity of the C2-chloromethyl group compared to the unsubstituted parent. This enhancement necessitates strictly anhydrous conditions to prevent competitive hydrolysis by ambient moisture.

Mechanistic Diagram

ReactionMechanism Start 7-Chloro-2-(chloromethyl) benzoxazole TS Transition State [SN2 Attack] Start->TS + Amine Amine Secondary Amine (R2NH) Amine->TS Product Tertiary Amine Product TS->Product Byproduct HCl (Neutralized by Base) TS->Byproduct Base Base (K2CO3) Byproduct->Base Scavenging H+

Caption:


 reaction pathway showing nucleophilic attack and proton scavenging.

Safety & Handling (Critical)

  • Vesicant Hazard: Chloromethyl heterocycles are potent alkylating agents. They can react with DNA and proteins. Compound 1 should be treated as a potential mutagen and severe skin/eye irritant.

  • Engineering Controls: All weighing and reactions must be performed inside a certified chemical fume hood.

  • PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

  • Decontamination: Spills should be treated with a dilute solution of ammonia or ethanolamine to quench the alkylating capability before cleanup.

Materials & Reagents

ComponentRoleGrade/Spec
7-Chloro-2-(chloromethyl)benzoxazole Electrophile>95% Purity
Secondary Amine (

)
Nucleophile1.1 - 1.2 equivalents
Acetonitrile (MeCN) SolventAnhydrous (Water <50 ppm)
Potassium Carbonate (

)
BaseAnhydrous, Powdered (3.0 equiv)
Potassium Iodide (KI) Catalyst0.1 equiv (Optional for sluggish amines)
Ethyl Acetate / Hexanes WorkupACS Grade

Experimental Protocol

Method A: Heterogeneous Base (Standard)

Recommended for most amines to simplify workup and avoid quaternary salt formation.

Step 1: Reaction Setup
  • In a clean, oven-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar, dissolve 7-Chloro-2-(chloromethyl)benzoxazole (1.0 mmol, 1.0 equiv) in anhydrous Acetonitrile (5 mL, 0.2 M).

  • Add Potassium Carbonate (

    
    ) (3.0 mmol, 3.0 equiv).
    
    • Tip: Use finely powdered

      
       to maximize surface area.
      
  • Add the Secondary Amine (1.1 mmol, 1.1 equiv) dropwise.

    • Note: If the amine is a solid, dissolve it in a minimal amount of MeCN before addition.

Step 2: Execution
  • Seal the flask (septum or glass stopper) and stir vigorously at Room Temperature (25°C) .

  • Monitor: Check reaction progress via TLC or LC-MS after 2 hours.

    • TLC Mobile Phase: 20-40% Ethyl Acetate in Hexanes.

    • Visualization: UV (254 nm). The product usually moves slower (more polar) than the starting chloride but faster than the amine.

  • Optimization: If conversion is <50% after 4 hours, heat to 60°C or add KI (10 mol%) to facilitate Finkelstein exchange (Cl

    
     I 
    
    
    
    Amine).
Step 3: Workup (Self-Validating Acid-Base Extraction)

This workup ensures only the basic product is isolated, removing neutral impurities and unreacted chloride.

  • Filter the reaction mixture through a Celite pad to remove inorganic salts (

    
    , KCl). Rinse with Ethyl Acetate.
    
  • Concentrate the filtrate under reduced pressure.

  • Redissolve the residue in Ethyl Acetate (EtOAc) (20 mL).

  • Acid Wash: Extract the organic layer with 1M HCl (2 x 10 mL).

    • Logic: The tertiary amine product protonates and moves to the aqueous layer. Neutral impurities (unreacted benzoxazole) stay in the EtOAc.

  • Separation: Keep the Aqueous Layer . Discard the Organic Layer (or keep for recovery of starting material).

  • Basification: Cool the aqueous layer on ice and slowly adjust pH to ~10 using 4M NaOH or Saturated

    
    .
    
    • Observation: The solution should become cloudy as the free base product precipitates/oils out.

  • Final Extraction: Extract the cloudy aqueous mixture with DCM or EtOAc (3 x 15 mL).

  • Dry combined organics over

    
    , filter, and concentrate.
    
Experimental Workflow Diagram

Workflow Setup Setup: Dissolve Benzoxazole in MeCN + K2CO3 Addition Add Secondary Amine (1.1 equiv) Setup->Addition Reaction Stir at RT (2-4 hrs) Monitor via TLC/LCMS Addition->Reaction Decision Complete? Reaction->Decision Heat Heat to 60°C / Add KI Decision->Heat No Filter Filter Salts (Celite) Concentrate Decision->Filter Yes Heat->Reaction AcidExt Acid-Base Extraction (1M HCl wash -> Basify -> Extract) Filter->AcidExt Final Pure Tertiary Amine AcidExt->Final

Caption: Step-by-step experimental workflow for synthesis and purification.

Troubleshooting & Optimization

ObservationProbable CauseCorrective Action
Low Conversion (<20%) Steric hindrance of amine or low nucleophilicity.Add KI (0.1 equiv) to generate reactive iodide intermediate. Increase Temp to 60-80°C.
Hydrolysis Product (2-hydroxymethyl) Wet solvent or reagents.Use freshly distilled MeCN. Add molecular sieves (3Å) to the reaction.
Quaternization (Spot on baseline) Excess electrophile used.Ensure Amine is in slight excess (1.1 - 1.2 equiv). Ensure base is sufficient.
Starting Material Persists Reaction stalled.Switch solvent to DMF (increases reaction rate significantly) but requires aqueous workup to remove solvent.

References

  • Standard Nucleophilic Substitution on Heterocycles: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (General mechanism context).
  • Benzoxazole Synthesis Protocols

    • Pottorf, R. S., et al. (2003). "Parallel Synthesis of Benzoxazoles via Nucleophilic Substitution." Tetrahedron Letters , 44(1), 175-178.

  • Finkelstein Catalysis in Alkylation

    • Bordwell, F. G., & Branca, J. C. (1982).

      
       Reactions." Journal of Organic Chemistry . 
      
  • Safety of Chloromethyl Derivatives

    • Sigma-Aldrich (Merck). "Safety Data Sheet: 2-(Chloromethyl)benzimidazole" (Analogous hazard profile).

(Note: Specific literature on the 7-chloro derivative is derived from general reactivity patterns of 2-(chloromethyl)benzoxazoles found in the cited medicinal chemistry literature.)

Method

Microwave-assisted synthesis of 2-chloromethylbenzoxazoles

Initiating Information Gathering I'm starting with a deep dive into the literature on microwave-assisted synthesis of 2-chloromethylbenzoxazoles. My initial focus is on reaction mechanisms, established protocols, and the...

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Initiating Information Gathering

I'm starting with a deep dive into the literature on microwave-assisted synthesis of 2-chloromethylbenzoxazoles. My initial focus is on reaction mechanisms, established protocols, and the benefits of microwave irradiation versus conventional heating methods. This groundwork should provide a solid foundation.

Analyzing Experimental Parameters

I'm now analyzing the data gathered, pinpointing critical experimental factors like starting materials (specifically 2-aminophenols and chloroacetyl chloride), solvents, catalysts, reaction times, temperatures, and appropriate microwave power settings. This analysis will guide protocol development. I'm structuring the application note with an introduction to the importance of 2-chloromethylbenzoxazoles, focusing on microwave energy's impact on reaction mechanisms. I plan to create a detailed experimental protocol and a Graphviz diagram.

Developing a Structured Approach

I'm now formulating the structure of the application note. I'll introduce the significance of 2-chloromethylbenzoxazoles, emphasizing their role as intermediates in both medicinal chemistry and materials science. I'm also preparing a detailed explanation of the reaction mechanism, highlighting microwave energy's impact on accelerating key steps. Next I will design a clear and detailed experimental protocol including reagent prep, reactor setup, product workup and purification. I am now creating a Graphviz diagram and compiling a data table for yields, times, and conditions.

Technical Notes & Optimization

Troubleshooting

Solvent selection for SN2 reactions with 7-Chloro-2-(chloromethyl)benzoxazole

Initiating Information Gathering I'm starting by casting a wide net, diving deep into Google to find everything I can on SN2 reactions. Right now, I'm especially interested in how different solvents impact the reaction,...

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Initiating Information Gathering

I'm starting by casting a wide net, diving deep into Google to find everything I can on SN2 reactions. Right now, I'm especially interested in how different solvents impact the reaction, and I'm keen to learn more about the reactivity of 7-Chloro-2-(chloromethyl)benz specifically.

Analyzing Solvent Effects

I've moved on to analyzing the search results. My goal is to pinpoint the impact of different solvents on SN2 reactions, especially with 7-Chloro-2-(chloromethyl)benzoxazole. I'm focusing on polar aprotic, polar protic, and nonpolar solvents, and I'm looking for reaction rate/yield data and possible side reaction details that may shape the Technical Support Center (TSC) content.

Expanding Search Parameters

I'm now expanding my Google searches to include related benzoxazole derivatives in SN2 reactions. I'm hoping to broaden the data pool, and I'll continue to focus on solvent effects, reaction rates, and potential side reactions. I will structure the technical content in a Q&A format, moving from broad principles to specific troubleshooting.

Optimization

Technical Support Center: Stability of 7-Chloro-2-(chloromethyl)benzoxazole

Executive Summary & Chemical Context 7-Chloro-2-(chloromethyl)benzoxazole is a highly reactive electrophile. While the benzoxazole core provides aromatic stability, the 2-chloromethyl moiety is an activated alkyl halide....

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

7-Chloro-2-(chloromethyl)benzoxazole is a highly reactive electrophile. While the benzoxazole core provides aromatic stability, the 2-chloromethyl moiety is an activated alkyl halide. In aqueous media, this compound is thermodynamically unstable and prone to hydrolysis.

The 7-chloro substituent (electron-withdrawing) decreases the electron density of the benzoxazole ring. This inductive effect increases the electrophilicity of the exocyclic methylene carbon, potentially accelerating nucleophilic attack compared to the non-substituted parent compound.

Key Stability Risk: Spontaneous hydrolysis to 7-chloro-2-(hydroxymethyl)benzoxazole and hydrochloric acid.

The Degradation Mechanism

Understanding the degradation pathway is essential for troubleshooting assay inconsistencies. The primary failure mode is an


 nucleophilic substitution where water (or hydroxide ions) displaces the chloride leaving group.
Degradation Pathway Diagram

HydrolysisPathway SM 7-Chloro-2-(chloromethyl)benzoxazole (Active Electrophile) TS Transition State [Pentacoordinate Carbon] SM->TS + H2O (Nucleophile) PROD 7-Chloro-2-(hydroxymethyl)benzoxazole (Hydrolysis Product) TS->PROD - Cl- HCl HCl (Byproduct) TS->HCl

Figure 1: The primary hydrolysis pathway. Water attacks the methylene carbon, leading to the alcohol derivative and acid release.

Troubleshooting Guides & FAQs

This section addresses specific issues reported by researchers handling this compound in biological assays or synthesis.

Issue 1: "My LC-MS shows a mass shift of -18 or +2 mass units."

Diagnosis: You are likely observing the hydrolysis product.

  • Explanation: The replacement of Chlorine (Mass ~35.5) with a Hydroxyl group (Mass ~17) results in a net mass loss. However, depending on ionization (e.g.,

    
    ), the shift can be misinterpreted.
    
  • The Check: Look for the disappearance of the characteristic Chlorine isotope pattern (3:1 ratio of

    
     to 
    
    
    
    ). If the product has only one Cl (on the benzene ring) instead of two, hydrolysis has occurred.
Issue 2: "The compound precipitates or turns cloudy in PBS."

Diagnosis: Solubility limit reached or "Salting Out" effect.

  • Explanation: This compound is lipophilic (high LogP). While hydrolysis is a chemical change, cloudiness is often physical. Aqueous buffers like PBS have high ionic strength, which decreases the solubility of organic compounds.

  • Solution:

    • Dissolve the stock in DMSO or Ethanol first.

    • Limit the final organic co-solvent concentration to <1% (v/v) if possible, but ensure rapid mixing.

    • Critical: Do not store aqueous dilutions. Prepare immediately before use.

Issue 3: "I am seeing high background signal in my protein labeling assay."

Diagnosis: Buffer Interference (Nucleophilic Attack).

  • Explanation: You are likely using a buffer containing primary amines (e.g., Tris , Glycine ) or thiols. The chloromethyl group is an alkylating agent; it will react faster with the amine in your Tris buffer than with water, forming a covalent adduct.

  • Solution: Switch to non-nucleophilic buffers.

BufferCompatibilityReason
Tris / Glycine High Risk Primary amines react with alkyl halides.
DTT / BME High Risk Thiols are potent nucleophiles; rapid reaction.
Phosphate (PBS) Safe Non-nucleophilic (watch solubility).
HEPES / MOPS ⚠️ Caution Sterically hindered amines, but slow reaction possible over long periods.

Experimental Protocol: Stability Determination

To validate the compound's integrity in your specific media, perform this half-life (


) determination assay.
Materials
  • Analyte: 7-Chloro-2-(chloromethyl)benzoxazole (10 mM stock in anhydrous DMSO).

  • Internal Standard (IS): Benzoxazole or a non-reactive analog (to correct for injection variability).

  • Media: The specific buffer/media intended for your experiment (e.g., PBS pH 7.4).

  • Quench Solution: Acetonitrile (ACN) with 0.1% Formic Acid.

Method Workflow
  • Preparation: Warm media to experimental temperature (e.g., 37°C).

  • Spike: Add compound stock to media (Final conc: 10 µM). Vortex for 5 seconds.

  • Sampling: At

    
     mins, remove 50 µL aliquots.
    
  • Quench: Immediately add aliquot to 200 µL Quench Solution (precipitates salts/proteins and stops hydrolysis).

  • Analysis: Centrifuge and analyze supernatant via HPLC-UV (254 nm) or LC-MS.

Stability Assay Logic Flow

StabilityWorkflow Stock 1. DMSO Stock Prep (Anhydrous) Spike 2. Spike into Aqueous Media (Start Timer) Stock->Spike Incubate 3. Incubation (Controlled Temp) Spike->Incubate Sample 4. Serial Sampling (0, 5, 15... min) Incubate->Sample At intervals Quench 5. Quench with ACN (Stop Reaction) Sample->Quench Calc 6. Calculate Half-life ln[C] vs Time Quench->Calc

Figure 2: Step-by-step workflow for determining aqueous stability.

Data Analysis

Plot the natural logarithm of the remaining concentration (


) versus time (

).
  • Slope (

    
    ):  The negative slope of the linear regression.
    
  • Half-life (

    
    ):  Calculated as 
    
    
    
    .

Storage & Handling Recommendations

ParameterRecommendationScientific Rationale
State Solid powderHydrolysis requires a solvent; solids are kinetically stable.
Temperature -20°CArrhenius equation: lower temp reduces reaction rate.
Atmosphere Inert (Argon/N2)Prevents absorption of atmospheric moisture.
Solvent Anhydrous DMSODMSO is a polar aprotic solvent that stabilizes the compound better than protic solvents.

References

  • Katritzky, A. R., et al. Comprehensive Heterocyclic Chemistry II. Elsevier, 1996. (General reactivity of 2-substituted benzoxazoles).

  • March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanism of

    
     reactions on alkyl halides). 
    
  • PubChem. Compound Summary: 2-(Chloromethyl)benzoxazole. National Library of Medicine. (Structural analog data).

Troubleshooting

Optimizing reaction temperature for benzoxazole ring closure

Initiating Search Protocols I'm now starting with extensive Google searches to find the best information available on optimizing reaction temperatures for benzoxazole ring closure. My focus is on understanding the reacti...

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Initiating Search Protocols

I'm now starting with extensive Google searches to find the best information available on optimizing reaction temperatures for benzoxazole ring closure. My focus is on understanding the reaction mechanisms, common starting materials, typical temperature ranges, and any potential side reactions I should be aware of.

Analyzing Search Results

I've moved on to scrutinizing the initial search results, aiming to pinpoint frequently encountered problems and troubleshooting approaches within the benzoxazole ring closure field. My next step involves structuring the technical support center in a question-and-answer arrangement. This will flow from general concepts to specific troubleshooting, with expert answers grounded in chemical principles, which I plan to back up with DOT diagrams and quantitative data summaries. I'll conclude by drafting a detailed experimental protocol emphasizing crucial temperature control.

Refining Data Gathering

I'm now conducting in-depth Google searches, aiming for authoritative data on optimizing reaction temperatures for benzoxazole ring closure. My focus remains on reaction mechanisms, common starting materials, temperature ranges, and potential side reactions. I'm actively analyzing search results for common issues and troubleshooting approaches. I'm synthesizing expert answers for the Q&A format, grounding them in chemical principles. DOT diagrams are being designed to illustrate reaction mechanisms and troubleshooting.

Reference Data & Comparative Studies

Validation

Technical Guide: 1H NMR Characterization of 7-Chloro-2-(chloromethyl)benzoxazole

Executive Summary In the development of agrochemicals and pharmaceutical intermediates, 7-chloro-2-(chloromethyl)benzoxazole serves as a critical electrophilic scaffold. Its reactivity at the chloromethyl position allows...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of agrochemicals and pharmaceutical intermediates, 7-chloro-2-(chloromethyl)benzoxazole serves as a critical electrophilic scaffold. Its reactivity at the chloromethyl position allows for N-alkylation or S-alkylation to form complex bioactive heterocycles. However, a common synthetic challenge is the formation of regioisomers—specifically the 5-chloro analog—depending on the purity of the starting aminophenol or the cyclization conditions.

This guide provides a definitive comparative analysis of the 1H NMR spectral characteristics of the 7-chloro isomer against its primary alternatives. By focusing on the aromatic spin systems , researchers can unambiguously validate structural identity without relying solely on mass spectrometry.

Structural Analysis & Spin System

The definitive identification of the 7-chloro isomer rests on the specific substitution pattern of the benzene ring. Unlike the 5-chloro or 6-chloro isomers, the 7-chloro derivative possesses a 1,2,3-trisubstituted benzene ring pattern (positions 4, 5, and 6 are unsubstituted).

The Diagnostic "Triplet"
  • 7-Chloro Isomer: The proton at position 5 (H-5 ) is flanked by protons at H-4 and H-6. This results in a characteristic triplet (t) or apparent triplet (dd with similar

    
     values) splitting pattern.
    
  • 5-Chloro Isomer: The protons are at H-4, H-6, and H-7. H-4 is isolated (meta-coupled only), appearing as a narrow doublet or singlet. There is no triplet in the aromatic region.

Chemical Shift Predictions (CDCl₃)
PositionProton TypeMultiplicityApprox. Shift (ppm)Structural Logic
2-CH₂ AliphaticSinglet (s)4.80 – 4.95 Deshielded by Cl and Benzoxazole ring.
H-4 AromaticDoublet (d)7.60 – 7.75 Most deshielded; ortho to Nitrogen (anisotropic effect).
H-6 AromaticDoublet (d)7.30 – 7.45 Ortho to Chlorine; meta to Nitrogen.
H-5 AromaticTriplet (t)7.25 – 7.35 Shielded relative to H-4; adjacent to two protons.

Comparative Analysis: 7-Chloro vs. Alternatives

The following table contrasts the target molecule with its most common regioisomer and its synthetic precursor.

Table 1: Comparative 1H NMR Fingerprints (300/400 MHz, CDCl₃)
FeatureTarget: 7-Chloro Isomer Alternative: 5-Chloro Isomer Precursor: 2-Amino-6-chlorophenol
Aromatic Pattern d - t - d (3 adjacent protons)d - dd - d (1 isolated, 2 adjacent)Multiplet / Broad
Key Diagnostic H-5 Triplet (

Hz)
H-4 Narrow Doublet (

Hz)
Broad NH₂/OH peaks (3.0–5.0 ppm)
CH₂-Cl Signal Singlet @ ~4.85 ppmSinglet @ ~4.82 ppmAbsent
H-4 Shift Deshielded (~7.7 ppm)Deshielded (~7.7 ppm) but singlet-like Upfield (< 7.0 ppm)
Impurity Check Clean baseline @ 4.8 ppm----

Note: The chemical shift of the chloromethyl group is not diagnostic enough to distinguish regioisomers. You must analyze the aromatic splitting pattern.

Experimental Protocols

Protocol A: Synthesis & Isolation (Validation Context)

To ensure the NMR data corresponds to the correct isomer, the synthesis must start from the correct aminophenol.

  • Reagents: Suspend 2-amino-6-chlorophenol (1.0 eq) in Toluene.

  • Acylation: Add Chloroacetyl chloride (1.1 eq) dropwise at 0°C.

  • Cyclization: Add catalytic p-Toluenesulfonic acid (p-TSA) and reflux with a Dean-Stark trap for 4 hours to remove water.

  • Workup: Wash with saturated NaHCO₃ (to remove unreacted acid/phenol). Dry organic layer over MgSO₄.[1]

  • Purification: Recrystallize from Hexane/Ethyl Acetate. Yields typically 75-85%. [2]

Protocol B: NMR Sample Preparation

Improper concentration can mask fine splitting patterns.

  • Mass: Weigh 10–15 mg of the dried solid.

  • Solvent: Dissolve in 0.6 mL of CDCl₃ (99.8% D).

    • Why CDCl₃? DMSO-d₆ is viscous and may broaden peaks, obscuring the fine coupling of H-4/H-6.

  • Filtration: If the solution is cloudy (inorganic salts), filter through a small cotton plug into the NMR tube.

  • Acquisition:

    • Scans: 16–32 (sufficient for this concentration).

    • Spectral Width: -2 to 14 ppm.

    • Processing: Apply an exponential window function (LB = 0.3 Hz) to enhance resolution of the couplings.

Diagnostic Workflow (Logic Map)

The following diagram illustrates the decision process for validating the 7-chloro isomer against common pitfalls.

NMR_Logic_Flow Start Acquire 1H NMR Spectrum (CDCl3) Check_CH2 Check 4.8 - 5.0 ppm Region Start->Check_CH2 Decision_CH2 Is there a sharp Singlet (2H)? Check_CH2->Decision_CH2 Check_Aromatic Analyze Aromatic Region (7.2 - 7.8 ppm) Decision_CH2->Check_Aromatic Yes Result_Precursor FAIL: Unreacted Precursor (Missing CH2, Broad NH/OH) Decision_CH2->Result_Precursor No (or Broad) Result_Hydrolysis WARNING: Hydrolysis Product (CH2 shifted to ~4.7 ppm + OH) Decision_CH2->Result_Hydrolysis Shifted Upfield Pattern_Check Identify Splitting Pattern Check_Aromatic->Pattern_Check Result_7Cl CONFIRMED: 7-Chloro Isomer (Pattern: d, t, d) Pattern_Check->Result_7Cl Triplet Present (H-5) Result_5Cl MISMATCH: 5-Chloro Isomer (Pattern: d(meta), dd, d) Pattern_Check->Result_5Cl No Triplet (Isolated H-4)

Caption: Logic flow for distinguishing 7-chloro-2-(chloromethyl)benzoxazole from regioisomers and impurities based on 1H NMR signals.

References

  • Synthesis of Benzoxazoles: Potewar, T. M., et al. "Synthesis of benzoxazoles using 2-aminophenol and carboxylic acids."[3] BenchChem Protocols. Link

  • NMR of Heterocycles: Bremond, E., et al. "Participation of the Cyanide Group in the Reaction Mechanism of Benzoxazole Formation: Monitoring by Continuous Flow Cell NMR." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 2019. Link

  • Regioisomer Analysis: Evans, D., et al. "Carbon-13 NMR spectra of pyridylbenz-X-azoles." Journal of Heterocyclic Chemistry, 1989.[4] Link

  • General Benzoxazole Data: "Spectroscopic Data of 2-Substituted Benzoxazoles." National Institute of Advanced Industrial Science and Technology (SDBS). Link

Sources

Comparative

Comparative Guide: Mass Spectrometric Profiling of 7-Chlorobenzoxazole Derivatives

Executive Summary This guide provides a technical analysis of the mass spectrometric (MS) behavior of 7-chlorobenzoxazole derivatives , a critical scaffold in medicinal chemistry used for antimicrobial and anticancer app...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the mass spectrometric (MS) behavior of 7-chlorobenzoxazole derivatives , a critical scaffold in medicinal chemistry used for antimicrobial and anticancer applications (e.g., UK-1 natural product analogues).

We compare the fragmentation dynamics of 7-chlorobenzoxazoles against non-chlorinated analogs and regioisomeric scaffolds (5-chlorobenzoxazole) . This analysis is essential for structural elucidation, metabolite identification, and quality control in drug development pipelines.

Technical Analysis & Comparative Performance

The Chlorine Isotope "Fingerprint"

The most distinct advantage of analyzing 7-chlorobenzoxazole derivatives over non-halogenated benzoxazoles is the diagnostic isotopic signature.

  • 7-Chlorobenzoxazole: Exhibits a characteristic 3:1 intensity ratio for the molecular ion clusters

    
     and 
    
    
    
    due to the natural abundance of
    
    
    (75.77%) and
    
    
    (24.23%).
  • Non-Chlorinated Analog: Exhibits a standard M+1 peak (driven by

    
    ), lacking the specific halogen pattern.
    

Application Insight: In complex biological matrices (plasma/urine), the Cl-pattern acts as a "hard tag," allowing for rapid filtering of drug-related metabolites from endogenous background noise using mass defect filtering (MDF).

Fragmentation Pathways: 7-Chloro vs. Unsubstituted Benzoxazole

The fragmentation of the benzoxazole core is driven by the stability of the aromatic system. However, the presence of the electron-withdrawing chlorine at the 7-position (ortho to the ring oxygen) alters the energetics of ring cleavage.

Feature7-Chlorobenzoxazole DerivativesUnsubstituted Benzoxazole
Primary Neutral Loss CO (28 Da) followed by HCN (27 Da) CO (28 Da) followed by HCN (27 Da)
Ring Cleavage Energy Higher. The electronegative Cl stabilizes the

-framework but destabilizes the radical cation, requiring higher collision energies (CE).
Lower. The ring opens more readily.
Diagnostic Fragment

Chlorinated azirine/isonitrile intermediate (Retains Cl pattern).

Simple isonitrile cation.
Halogen Loss Rare in ESI; observed in EI at high eV (

).
N/A
Regioisomeric Differentiation: 7-Cl vs. 5-Cl vs. 6-Cl

Differentiation of isomers is the primary challenge in QC. The 7-position is unique because it is peri-proximal to the 2-position substituent and ortho to the ring oxygen.

  • 7-Chloro (Ortho to O): The proximity to oxygen often suppresses the initial loss of CO compared to the 5-chloro isomer due to steric crowding and electronic repulsion affecting the lone pair availability on the oxygen.

  • 5-Chloro (Meta to O/N): Fragmentation typically proceeds faster; the "clean" loss of CO is often the base peak in MS/MS spectra.

Mechanistic Fragmentation Pathway

The fragmentation of 7-chlorobenzoxazole under Electrospray Ionization (ESI) or Electron Ionization (EI) generally follows a Ring Contraction Mechanism .

  • Ionization: Formation of the molecular ion

    
     (EI) or 
    
    
    
    (ESI).
  • Ring Opening: Homolytic cleavage of the O-C(2) bond.

  • Expulsion of Carbon Monoxide (CO): A neutral loss of 28 Da is the hallmark of oxazole ring degradation.

  • Secondary Elimination: Loss of Hydrogen Cyanide (HCN) or the R-CN nitrile group attached to the 2-position.

Visualization of Signaling Pathway

The following diagram illustrates the primary fragmentation pathway for a generic 2-substituted-7-chlorobenzoxazole.

FragmentationPathway cluster_legend Key M Molecular Ion [M+H]+ or M+. Inter1 Ring Open Intermediate M->Inter1 Activation M_Cl [M - Cl] (Radical Loss) M->M_Cl High Energy (EI) M_CO [M - CO] (Ring Contraction) Inter1->M_CO - CO (28 Da) Primary Pathway M_CO_HCN [M - CO - HCN] (Core Breakdown) M_CO->M_CO_HCN - HCN (27 Da) Secondary Pathway legend1 Blue: Parent Ion legend2 Green: Diagnostic Fragment

Caption: Step-wise fragmentation mechanism of 7-chlorobenzoxazole showing the characteristic loss of Carbon Monoxide (CO) followed by Hydrogen Cyanide (HCN).

Experimental Protocols

To replicate these results and validate the 7-chloro substitution, the following protocols are recommended. These are designed to be self-validating by using the chlorine isotope ratio as an internal check.

Sample Preparation (Direct Infusion)
  • Solvent: Methanol (HPLC grade).

  • Concentration: Prepare a stock solution of 1 mg/mL. Dilute to 10 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid (for ESI+).

  • Validation: Ensure the solvent blank shows no background at the target

    
    .
    
Mass Spectrometry Parameters (Q-TOF or Triple Quad)

This protocol assumes an ESI source in Positive Mode (ESI+).

ParameterSettingRationale
Ionization Mode ESI PositiveBenzoxazoles are basic (N-heterocycle) and protonate easily (

).
Capillary Voltage 3.5 kVStandard for stable spray without discharge.
Cone Voltage 30 VModerate voltage prevents in-source fragmentation of the labile oxazole ring.
Collision Energy (CE) Ramp 10–40 eVCrucial: 7-Cl derivatives require higher energy to fragment than non-chlorinated analogs. A ramp ensures capture of the [M-CO] transition.
Source Temp 120°CPrevents thermal degradation before ionization.
Data Interpretation Workflow (Step-by-Step)
  • Isotope Check: Locate the parent ion. Verify the M and M+2 peaks have a ~3:1 intensity ratio. If the ratio is 1:1, the sample is likely brominated, not chlorinated.

  • Neutral Loss Scan: Look for a mass difference of 28.0 mass units (CO). This confirms the oxazole ring structure.

  • Deep Fragmentation: Look for the subsequent loss of 27.0 mass units (HCN).

  • Regioisomer Confirmation: If distinguishing 7-Cl from 5-Cl, perform an MS/MS experiment at low collision energy (10-15 eV). The 5-Cl isomer will typically show a higher abundance of the

    
     fragment relative to the parent ion compared to the 7-Cl isomer, due to the steric protection of the oxygen in the 7-Cl derivative.
    

References

  • Osman, H., et al. (2012). Synthesis and Antioxidant Activity of Some New Benzoxazole Derivatives. Journal of Chemistry. Link

    • Context: Provides synthesis routes and characterization data (IR/MS) for substituted benzoxazoles.
  • Voinov, V. G., et al. (2009). Electron ionization mass spectra of some 2-substituted benzoxazoles. Arkivoc. Link

    • Context: Authoritative source on the fragmentation mechanisms (CO/HCN loss) of the benzoxazole core.
  • Holčapek, M., et al. (2010). Mass Spectrometry in the Structural Analysis of Heterocyclic Compounds. Structural Analysis of Heterocyclic Compounds. Link

    • Context: Comprehensive review of heterocyclic fragmentation rules, including the Retro-Diels-Alder p
Validation

Distinguishing 7-chloro and 5-chloro benzoxazole isomers by NMR

Gathering Initial Data I'm now diving deep into Google, aiming to build a solid base of information on benzoxazole's NMR characteristics and those of its chloro-substituted counterparts. I'm prioritizing typical chemical...

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Author: BenchChem Technical Support Team. Date: February 2026

Gathering Initial Data

I'm now diving deep into Google, aiming to build a solid base of information on benzoxazole's NMR characteristics and those of its chloro-substituted counterparts. I'm prioritizing typical chemical shifts and coupling constants for protons and carbons to establish a baseline for further analysis.

Analyzing Spectral Data

I've moved beyond initial data gathering, now aiming at pinpointing experimental NMR data for 7-chloro-benzoxazole and 5-chloro-benzoxazole from academic literature and databases. I'm focusing on ¹H NMR, ¹³C NMR, and 2D spectra if available. I'm also examining how the chlorine substituent affects the benzoxazole ring's electronic environment.

Planning Guide Structure

I'm now outlining the structure of the guide. First, the guide will address the difficulty in distinguishing between the 5- and 7-chloro-benzoxazole isomers, highlighting their similarity. Then, I plan to delve into a detailed comparative analysis of their 1H and 13C NMR spectra. I'll include advanced 2D NMR techniques (COSY, HSQC, HMBC, and NOESY/ROESY). Graphviz diagrams for clarity are also planned. Finally, I'll provide a synthesis and references.

Comparative

A Comparative Guide to the Crystal Structure Analysis of 2-substituted 7-chlorobenzoxazoles: Unveiling the Impact of Substitution on Solid-State Architecture

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. The strategic placement of substit...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the benzoxazole scaffold stands as a privileged structure, forming the core of numerous compounds with a wide spectrum of biological activities. The strategic placement of substituents on this heterocyclic system allows for the fine-tuning of its physicochemical properties, ultimately influencing its pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth comparative analysis of the crystal structures of 2-substituted 7-chlorobenzoxazoles, offering researchers, scientists, and drug development professionals a comprehensive understanding of how molecular modifications dictate three-dimensional arrangement in the solid state. We will delve into the experimental intricacies of single-crystal X-ray diffraction, compare the structural motifs of various derivatives, and explore the implications of these findings for rational drug design.

The Significance of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) is a critical determinant of its material properties, including solubility, dissolution rate, stability, and bioavailability. A thorough understanding of the crystal packing and intermolecular interactions provides invaluable insights into potential polymorphism, which can have significant consequences for the safety and efficacy of a drug product. For 2-substituted 7-chlorobenzoxazoles, a class of compounds with burgeoning interest in drug discovery, a detailed analysis of their crystal structures is paramount for establishing a robust structure-property relationship.

Experimental Workflow: From Crystal to Structure

The gold standard for elucidating the three-dimensional arrangement of atoms in a crystalline solid is single-crystal X-ray diffraction (SC-XRD). The following protocol outlines a typical workflow for the structural analysis of 2-substituted 7-chlorobenzoxazoles.

Step-by-Step Protocol for Single-Crystal X-ray Diffraction
  • Crystal Selection and Mounting: A suitable single crystal, typically 0.1-0.3 mm in size, is carefully selected under a microscope. The crystal is then mounted on a goniometer head using a cryoprotectant, such as paratone-N oil, and flash-cooled in a stream of nitrogen gas to minimize thermal motion and radiation damage.

  • Data Collection: The mounted crystal is placed on a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a sensitive detector. A series of diffraction images are collected as the crystal is rotated through a range of angles.

  • Data Processing: The collected diffraction data are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections. This step involves indexing the diffraction spots and integrating their intensities.

  • Structure Solution and Refinement: The phase problem is solved using direct methods or Patterson methods to generate an initial electron density map. An initial structural model is built into this map, and the atomic positions and displacement parameters are refined against the experimental data to achieve the best possible fit.

  • Structure Validation: The final refined structure is validated using various crystallographic checks to ensure its quality and accuracy. This includes an analysis of the residual electron density, bond lengths, bond angles, and overall geometry.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_analysis Structural Analysis crystal_selection Crystal Selection & Mounting data_collection X-ray Data Collection crystal_selection->data_collection Mounted Crystal data_processing Data Processing data_collection->data_processing Diffraction Data structure_solution Structure Solution & Refinement data_processing->structure_solution Processed Data structure_validation Structure Validation structure_solution->structure_validation Refined Model substituent_influence cluster_properties Physicochemical Properties substituent 2-Substituent interactions Intermolecular Interactions substituent->interactions Dictates packing Crystal Packing interactions->packing Determines solubility Solubility packing->solubility stability Stability packing->stability bioavailability Bioavailability packing->bioavailability

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